molecular formula C16H24F12N3RhSb2 B6310625 Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) CAS No. 125357-42-8

Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate)

Cat. No.: B6310625
CAS No.: 125357-42-8
M. Wt: 832.79 g/mol
InChI Key: NDCQZFNTKVLFPQ-UHFFFAOYSA-B
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Description

Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) is a complex organometallic compound with the molecular formula C16H24F6N3RhSb. It is known for its unique structure and properties, making it a valuable catalyst in various chemical reactions .

Mechanism of Action

Target of Action

Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.

Mode of Action

As a catalyst, this compound accelerates chemical reactions by lowering the activation energy or altering the reaction mechanism . It interacts with the reactants, forming temporary complexes that allow the reactants to interact in ways that lead to the formation of products. After the reaction, the catalyst is released unchanged, ready to participate in subsequent reactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the reaction it catalyzes. For instance, it has been used for the oxidative, cross-coupling/cyclization of aryl aldimines and alkynes, the intermolecular hydroarylation of alkynes, and the Fagnou Indole/Pyrrole Synthesis . In each case, it facilitates specific transformations in the reactants, leading to the formation of the desired products.

Pharmacokinetics

Its stability, solubility, and reactivity are crucial for its effectiveness as a catalyst .

Result of Action

The result of the action of Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) is the facilitation of chemical reactions, leading to the efficient production of desired products . On a molecular level, it enables specific transformations in the reactants. On a cellular level, its effects would depend on the nature of the reaction and the context in which it is used.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . The pH, temperature, and presence of other substances can also affect its catalytic activity. Therefore, the reaction conditions must be carefully controlled to ensure its effective performance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) typically involves the reaction of pentamethylcyclopentadienylrhodium(III) chloride with acetonitrile in the presence of hexafluoroantimonic acid. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at low temperatures (2-8°C) to prevent decomposition .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research and specialized applications. The synthesis process involves careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various rhodium complexes with different ligands, while oxidation and reduction reactions can alter the oxidation state of the rhodium center .

Scientific Research Applications

Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) is widely used in scientific research due to its catalytic properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) include:

Uniqueness

What sets Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) apart is its unique combination of ligands, which provide both stability and reactivity. The pentamethylcyclopentadienyl ligand offers steric protection, while the acetonitrile ligands are labile, allowing for easy substitution and participation in catalytic cycles .

Properties

InChI

InChI=1S/C10H15.3C2H3N.12FH.Rh.2Sb/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;;;;;;;;;;;;;;;/h1-5H3;3*1H3;12*1H;;;/q;;;;;;;;;;;;;;;;+2;2*+5/p-12
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCQZFNTKVLFPQ-UHFFFAOYSA-B
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.CC#N.CC1=C([C](C(=C1C)C)C)C.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Rh+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24F12N3RhSb2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59738-27-1
Record name Tris(acetonitrile)pentamethylcyclopentadienylrhodium(III) hexafluoroantimonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate)
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Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate)
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Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate)
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Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate)
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Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate)
Reactant of Route 6
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Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate)

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